1-(Pyridin-3-ylmethyl)-3-[2-(trifluoromethyl)phenyl]thiourea
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Overview
Description
1-(Pyridin-3-ylmethyl)-3-[2-(trifluoromethyl)phenyl]thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound, in particular, is characterized by the presence of a pyridine ring and a trifluoromethyl-substituted phenyl group, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyridin-3-ylmethyl)-3-[2-(trifluoromethyl)phenyl]thiourea typically involves the reaction of pyridin-3-ylmethylamine with 2-(trifluoromethyl)phenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(Pyridin-3-ylmethyl)-3-[2-(trifluoromethyl)phenyl]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: Reduction reactions can convert the thiourea group to corresponding amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, nitrating agents, or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfinyl or sulfonyl derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays or as a probe for studying biological processes.
Medicine: Investigation of its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(Pyridin-3-ylmethyl)-3-[2-(trifluoromethyl)phenyl]thiourea would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its bioavailability and efficacy.
Comparison with Similar Compounds
Similar Compounds
1-(Pyridin-3-ylmethyl)-3-phenylthiourea: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
1-(Pyridin-3-ylmethyl)-3-[4-(trifluoromethyl)phenyl]thiourea: The trifluoromethyl group is positioned differently, which can affect the compound’s reactivity and interactions.
1-(Pyridin-2-ylmethyl)-3-[2-(trifluoromethyl)phenyl]thiourea: The position of the pyridine ring is altered, potentially influencing its binding affinity and selectivity.
Properties
IUPAC Name |
1-(pyridin-3-ylmethyl)-3-[2-(trifluoromethyl)phenyl]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3S/c15-14(16,17)11-5-1-2-6-12(11)20-13(21)19-9-10-4-3-7-18-8-10/h1-8H,9H2,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMWLSBJVPGRSBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=S)NCC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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